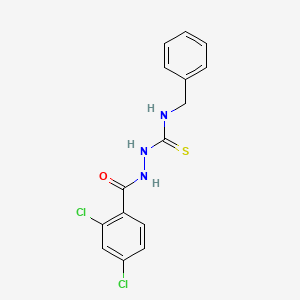![molecular formula C21H19N3O3S B3510171 4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B3510171.png)
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
概要
説明
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide is a complex organic compound with a molecular formula of C21H19N3O3S and a molecular weight of 393.46 g/mol . This compound features a benzamide core substituted with ethylsulfanyl, nitro, and pyridinylmethylphenyl groups, making it a molecule of interest in various scientific fields.
準備方法
The synthesis of 4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring.
Sulfurization: Addition of the ethylsulfanyl group.
Amidation: Formation of the benzamide linkage with the pyridinylmethylphenyl group.
Each step requires specific reaction conditions, such as the use of nitrating agents (e.g., nitric acid), sulfurizing agents (e.g., ethylthiol), and coupling reagents (e.g., carbodiimides) to facilitate the amidation process .
化学反応の分析
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives .
科学的研究の応用
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific properties, such as non-linear optical materials
作用機序
The mechanism of action of 4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylsulfanyl group can modulate the compound’s lipophilicity and binding affinity. The benzamide core provides a scaffold for interactions with biological macromolecules, influencing pathways related to cell signaling and metabolism .
類似化合物との比較
Similar compounds to 4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide include:
3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide: Lacks the ethylsulfanyl group, which may affect its chemical reactivity and biological activity.
4-ethylsulfanyl-3-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide:
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-yl)phenyl]benzamide: Missing the methyl group on the pyridine ring, which can influence its binding interactions and overall stability.
特性
IUPAC Name |
4-ethylsulfanyl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-2-28-20-8-5-17(14-19(20)24(26)27)21(25)23-18-6-3-15(4-7-18)13-16-9-11-22-12-10-16/h3-12,14H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXREBBRPJMDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B3510092.png)
![3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B3510113.png)
![N-1,3-thiazol-2-yl-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B3510122.png)
![2-[4-(morpholine-4-carbonyl)-2-nitrophenyl]sulfanyl-N-phenylacetamide](/img/structure/B3510133.png)
![N-(3,4-dimethoxyphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B3510138.png)
![methyl 4-{5-[(4-methoxy-3-nitrobenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B3510139.png)
![4-[(cyclohexylsulfanyl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3510140.png)
![N-benzyl-2-{[(benzylthio)acetyl]amino}benzamide](/img/structure/B3510147.png)
![N-[2-(cyclohexyloxy)-5-(trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B3510149.png)
![4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B3510157.png)
![2-({[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B3510165.png)
![3-benzyl-4-methyl-5-{[4-nitro-2-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B3510180.png)
![N~2~-(4-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3510187.png)

